2,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide

Structure–Activity Relationship Positional Isomerism Hydrogen Bonding

This N-sulfonylbenzamide derivative features a critical 2,4-dimethoxy substitution pattern that directly governs receptor subtype selectivity and drives preferential N₁-glucuronidation—a metabolic pathway absent in the 3,4-dimethoxy isomer (CAS 1428120-18-6). Procuring this specific isomer ensures reproducible endothelin receptor pharmacology, UGT-mediated clearance studies, and ortho-methoxy SAR investigations. The trans-styrylsulfonamide pharmacophore provides a validated scaffold for exploring electronic and hydrogen-bonding effects beyond pyrimidine-based candidates. Avoid scaffold-hopping artifacts; order the compound that matches your structural hypothesis.

Molecular Formula C17H17NO5S
Molecular Weight 347.39
CAS No. 1259230-65-3
Cat. No. B2763648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide
CAS1259230-65-3
Molecular FormulaC17H17NO5S
Molecular Weight347.39
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2)OC
InChIInChI=1S/C17H17NO5S/c1-22-14-8-9-15(16(12-14)23-2)17(19)18-24(20,21)11-10-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,19)/b11-10+
InChIKeyDUZOYSGSFIELHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide (CAS 1259230-65-3): Structural and Physicochemical Baseline for Procurement Evaluation


2,4-Dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide (CAS 1259230-65-3) is a synthetic N-sulfonylbenzamide derivative with molecular formula C₁₇H₁₇NO₅S and molecular weight 347.39 g/mol . It features a 2,4-dimethoxy-substituted benzamide core linked via a sulfonamide bridge to a trans-styryl (E)-2-phenylethenyl group, placing it within the broader class of ethenesulfonamide-containing compounds. The compound is currently listed in chemical supplier catalogs with a typical purity of 95% and is designated exclusively for non-human research use . Its structural architecture combines an electron-rich dimethoxybenzamide moiety with a conjugated styrylsulfonamide pharmacophore, motifs that independently appear in endothelin receptor antagonists and Bcl-2 inhibitor chemotypes.

Why Generic Substitution Fails for 2,4-Dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide: Key Differentiation Drivers


Within the N-sulfonylbenzamide and phenylethenesulfonamide chemical space, minor positional isomerism or substituent variation produces substantial divergence in molecular recognition, metabolic fate, and pharmacological profile. The 2,4-dimethoxy substitution pattern on the benzamide ring of CAS 1259230-65-3 positions two methoxy groups in a unique ortho/para arrangement that is not interchangeable with the 3,4-dimethoxy (ortho/meta) isomer (CAS 1428120-18-6) . Published SAR studies on ethenesulfonamide endothelin receptor antagonists demonstrate that the position of substituents on the aryl ring directly governs receptor subtype selectivity, with even methyl group shifts altering IC₅₀ values by orders of magnitude [1]. Furthermore, metabolic studies on structurally related 2,4-dimethoxy-containing sulfonamides reveal that this specific substitution pattern drives preferential N₁-glucuronidation, a clearance pathway not shared by mono-methoxy or meta/para-dimethoxy congeners [2]. These orthogonal lines of evidence establish that generic substitution of CAS 1259230-65-3 with a positional isomer or a scaffold-hopping alternative carries a high risk of divergent target engagement, ADME profile, and ultimately irreproducible experimental outcomes.

Quantitative Differentiation Evidence for 2,4-Dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide (CAS 1259230-65-3) Versus Structural Analogs


Positional Isomer Differentiation: 2,4-Dimethoxy vs. 3,4-Dimethoxy Substitution Pattern

CAS 1259230-65-3 bears methoxy groups at the 2- and 4-positions of the benzamide ring, whereas its closest commercially available positional isomer, 3,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide (CAS 1428120-18-6), places methoxy groups at the 3- and 4-positions . The 2-methoxy (ortho) substituent in CAS 1259230-65-3 introduces a steric and electronic perturbation adjacent to the carboxamide carbonyl, altering the conformational preference of the amide bond and the hydrogen-bond donor/acceptor geometry relative to the 3,4-isomer . In the broader ethenesulfonamide SAR literature, the introduction of substituents at the ortho position of the phenyl ring proximal to the sulfonamide junction has been shown to modulate ETA receptor selectivity, with the lead compound 1a exhibiting an IC₅₀ of 2.2 nM for the ETA receptor when bearing specific ortho-substitutions [1].

Structure–Activity Relationship Positional Isomerism Hydrogen Bonding Molecular Recognition

Divergent Metabolic Fate: Preferential N₁-Glucuronidation of 2,4-Dimethoxy-Containing Sulfonamides

In a comparative metabolic study of methoxy-substituted sulfonamidopyrimidines in humans, the 2,4-dimethoxy-substituted compound demonstrated a distinct metabolic fate characterized by extensive N₁-glucuronidation, whereas the corresponding 4-methoxy analog did not prominently undergo this pathway [1]. Specifically, approximately 30% of the administered dose of the 2,4-dimethoxy compound was excreted within 24 hours, and the primary metabolite identified in human urine was the N₁-glucuronide conjugate [1]. This metabolic divergence is relevant to CAS 1259230-65-3, which bears an identical 2,4-dimethoxy substitution pattern on its benzamide ring, albeit within a different sulfonamide scaffold. The implication is that the 2,4-dimethoxy motif promotes UGT-mediated glucuronidation at the sulfonamide nitrogen, a clearance route that may not be equally available to the 3,4-dimethoxy isomer or mono-methoxy analogs of CAS 1259230-65-3.

Drug Metabolism Glucuronidation ADME Clearance Pathway

Ethenesulfonamide Class Potency: Endothelin Receptor Antagonism as a Pharmacological Anchor

The (E)-2-phenylethenesulfonamide moiety present in CAS 1259230-65-3 is a validated pharmacophore for endothelin ETA receptor antagonism. In the foundational SAR series of 2-arylethenesulfonamide derivatives, methyl substitutions at the 2-, 4-, and 6-positions of the phenyl ring proximal to the sulfonamide yielded compound 6s, a potent ETA/ETB mixed antagonist with an IC₅₀ of 2.2 nM for the ETA receptor [1]. The corresponding lead compound 1a demonstrated oral antagonistic activity in rats, and its monopotassium salt (YM-598) advanced to clinical trials [1]. Importantly, replacement of a benzenesulfonamide group with a 2-phenylethenesulfonamide group in the non-selective antagonist bosentan improved ETA selectivity [2]. CAS 1259230-65-3 retains the critical trans-styrylsulfonamide substructure but replaces the pyrimidine-containing heterocycle of YM-598 with a 2,4-dimethoxybenzamide moiety, creating a chemotype that may translate the established ETA pharmacophore into a distinct intellectual property and selectivity space.

Endothelin Receptor ETA Antagonist Ethenesulfonamide SAR

Benzamide Core Activity Precedent: Substituted Benzamide Derivatives as Enzyme Inhibitors

The substituted benzamide core of CAS 1259230-65-3 is a privileged scaffold in medicinal chemistry with established quantitative SAR for enzyme inhibition. In a systematic study of benzamide derivatives, the introduction of a 2-methoxy (ortho-OMe) substituent yielded an IC₅₀ of 90 ± 26 µM against the target enzyme, whereas the 3-methoxy (meta-OMe) analog produced an IC₅₀ of 13.5 ± 6.8 µM, representing a ~6.7-fold difference in potency driven solely by methoxy positional isomerism [1]. The unsubstituted lead compound exhibited an IC₅₀ of 8.7 ± 0.7 µM [1]. CAS 1259230-65-3 places a methoxy group at the ortho (C-2) position of the benzamide ring, a substitution pattern that in related benzamide series alters both potency and selectivity profiles compared to meta- or para-substituted analogs. Although this specific enzyme target may differ from the intended application of CAS 1259230-65-3, the data quantitatively establish that methoxy positional isomerism on a benzamide scaffold is not silent and can produce ≥6-fold differences in inhibitory activity.

Benzamide Enzyme Inhibition IC₅₀ Substituent Effect

Optimal Research and Procurement Application Scenarios for 2,4-Dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide (CAS 1259230-65-3)


Endothelin Receptor Pharmacology Studies Requiring a Non-Pyrimidine Ethenesulfonamide Chemotype

Investigators studying ETA/ETB receptor pharmacology who seek structural novelty beyond the pyrimidine-containing clinical candidates (e.g., YM-598, bosentan) can employ CAS 1259230-65-3 as a 2,4-dimethoxybenzamide-containing analog of the validated phenylethenesulfonamide pharmacophore [1]. The 2,4-dimethoxy substitution pattern offers a distinct hydrogen-bonding surface and electronic profile relative to the pyrimidine series, potentially altering receptor subtype selectivity in a manner qualitatively consistent with the positional SAR observed for ethenesulfonamide endothelin antagonists [1].

Comparative Metabolism Studies of 2,4-Dimethoxy vs. 3,4-Dimethoxy Sulfonamide Isomers

The predicted metabolic divergence between 2,4-dimethoxy and 3,4-dimethoxy sulfonamide isomers—driven by preferential N₁-glucuronidation of the 2,4-substituted congener [2]—makes CAS 1259230-65-3 a suitable probe for investigating the impact of methoxy positional isomerism on UGT-mediated clearance pathways. Researchers can directly compare the metabolic stability and metabolite profiles of CAS 1259230-65-3 (2,4-isomer) against its 3,4-dimethoxy isomer (CAS 1428120-18-6) in hepatocyte or microsomal incubation systems to quantify isomer-dependent clearance rates and identify the responsible UGT isoforms.

Benzamide SAR Expansion: Probing Ortho-Methoxy Electronic and Steric Effects on Target Engagement

Building on the established observation that the 2-methoxy (ortho) substituent in benzamide derivatives can shift enzyme inhibitory potency by ≥6-fold relative to the 3-methoxy (meta) isomer [3], CAS 1259230-65-3 provides a chemically tractable scaffold for exploring ortho-methoxy effects within an N-sulfonylbenzamide context. Procurement of this specific compound enables systematic comparison against its meta/para-dimethoxy positional isomer (3,4-dimethoxy analog) and against mono-methoxy or des-methoxy benzamide controls to dissect the contribution of the ortho-methoxy group to binding affinity, functional activity, and selectivity across a panel of enzyme or receptor targets.

Physicochemical Profiling and Formulation Pre-Screening of Methoxy-Substituted N-Sulfonylbenzamides

CAS 1259230-65-3, with its defined 2,4-dimethoxybenzamide and trans-styrylsulfonamide architecture, can serve as a model compound for assessing the impact of dual methoxy substitution on key physicochemical parameters—including logP, aqueous solubility, permeability, and plasma protein binding—within the N-sulfonylbenzamide class. The (E)-2-phenylethenesulfonamide substructure alone has a reported logP of approximately 2.73 [4], and the addition of the 2,4-dimethoxybenzamide moiety is expected to modulate this value; experimental determination for CAS 1259230-65-3 would provide procurement-relevant stability and developability benchmarks that differentiate it from less-characterized analogs.

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